molecular formula C21H22N2O5S B2550657 N-(4-((4-oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)phenyl)acetamide CAS No. 877811-48-8

N-(4-((4-oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)phenyl)acetamide

Cat. No. B2550657
CAS RN: 877811-48-8
M. Wt: 414.48
InChI Key: UVRSAENNNHJXBT-UHFFFAOYSA-N
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Description

N-(4-((4-oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)phenyl)acetamide, commonly known as OSP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. OSP is a spirocyclic compound that contains a piperidine ring and a chroman moiety, which gives it unique properties that make it an attractive candidate for drug development.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The chroman-4-one framework, to which our compound belongs, serves as a crucial building block in medicinal chemistry. Researchers have synthesized derivatives of 4-chromanone (the core structure of our compound) and explored their biological activities. These compounds exhibit remarkable pharmacological potential, including antitumor, anti-inflammatory, and antioxidant effects . Our compound’s spiro[chroman-2,4’-piperidin]-4-one moiety could be further optimized for drug development.

Anticancer Properties

The spiro[chroman-2,4’-piperidin]-4-one derivatives have shown promise as cytotoxic agents against various cancer cell lines. Specifically, they were evaluated against human breast carcinoma (MCF-7), ovarian cancer (A2780), and colon cancer (HT-29) cells. Researchers are keen on understanding the mechanisms underlying their anticancer activity and exploring their potential as novel chemotherapeutic agents .

properties

IUPAC Name

N-[4-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-15(24)22-16-6-8-17(9-7-16)29(26,27)23-12-10-21(11-13-23)14-19(25)18-4-2-3-5-20(18)28-21/h2-9H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRSAENNNHJXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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